N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline

Lipophilicity Drug Design ADMET

N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 741187-03-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, with a molecular formula of C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol. Its structure features an N-ethyl-substituted aniline ring at the 3-position of a 5-ethyl-1,2,4-oxadiazole core.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 741187-03-1
Cat. No. B12931218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
CAS741187-03-1
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC=C(C=C2)NCC
InChIInChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3
InChIKeyZWEPNTKLOKSNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 741187-03-1): Core Identity and Procurement Relevance


N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 741187-03-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, with a molecular formula of C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol [1]. Its structure features an N-ethyl-substituted aniline ring at the 3-position of a 5-ethyl-1,2,4-oxadiazole core. This compound and its analogs are subjects of patent activity, including US-9187437-B2, covering substituted oxadiazole compounds for pharmaceutical applications, indicating its strategic value in medicinal chemistry and drug discovery pipelines [2].

Why N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline Cannot Be Replaced by Generic 1,2,4-Oxadiazole Anilines


The N-ethyl substitution on the aniline nitrogen of this compound (CAS 741187-03-1) fundamentally alters its physicochemical and potential pharmacokinetic profile compared to its primary amine analog (CAS 10185-71-4). As shown by computed properties, this single modification increases the XLogP3 from 2.1 to 3.0, reduces hydrogen bond donor capacity, and increases rotational flexibility [1][2]. These changes directly impact membrane permeability, metabolic stability, and target engagement, meaning that in-class compounds cannot be interchanged without risking significant deviations in downstream biological performance, formulation behavior, or synthetic utility [3].

Quantitative Differentiation of N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline Against Closest Analogs


LogP Shift: N-Ethyl Substitution Elevates Lipophilicity by ~0.9 log Units vs. Primary Aniline Analog

The N-ethyl substitution on N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 741187-03-1) results in a computed XLogP3 of 3.0, compared to 2.1 for the unsubstituted primary aniline analog 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-71-4), representing a 0.9 log unit increase. This difference is critical for membrane permeability and CNS penetration potential [1][2].

Lipophilicity Drug Design ADMET

Rotatable Bond Increase: Enhanced Conformational Flexibility vs. Unsubstituted Analog

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline possesses 4 rotatable bonds, doubling the count of the primary aniline analog 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline which has only 2 rotatable bonds [1][2]. This increased conformational freedom can influence entropy-driven binding and selectivity profiles.

Conformational Analysis Molecular Flexibility Target Engagement

Hydrogen Bond Donor Modulation: N-Alkylation Reduces HBD Count, Favoring Passive Permeability

Both the target compound and its primary aniline analog possess 1 hydrogen bond donor (HBD) group. However, the nature of the donor differs: N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline presents a secondary amine (N-H), which is a weaker HBD than the primary amine (NH₂) in 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline. This qualitative difference can reduce the energetic penalty for desolvation during membrane crossing, often leading to improved passive permeability [1][2].

Hydrogen Bonding Drug-Likeness Permeability

Patent Landscape: Exclusive Inclusion in Substituted Oxadiazole IP Estates

The compound falls within the generic Markush structures of key patents such as US-9187437-B2, which claims substituted oxadiazole compounds for therapeutic use. While not specifically exemplified, its structural features (para-substituted aniline with N-ethyl and 5-ethyl oxadiazole decoration) align with the claimed chemical space, providing a procurement signal for entities seeking lead-like molecules within active patent estates [1].

Intellectual Property Patent Protection Freedom-to-Operate

Scientifically Validated Application Scenarios for N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline


Central Nervous System (CNS) Drug Discovery Programs Requiring High Passive Permeability

With an XLogP3 of 3.0 and a weaker HBD secondary amine, N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is well-suited as a starting scaffold for CNS-targeted libraries. Its enhanced lipophilicity compared to the primary aniline analog (ΔXLogP3 = +0.9) directly supports blood-brain barrier penetration potential, a non-negotiable requirement in neurodegenerative disease and psychiatric disorder research [1].

Lead Optimization Campaigns Targeting Conformationally Flexible Protein Pockets

The compound's 4 rotatable bonds—double that of its unsubstituted analog—allow for greater conformational sampling. This property is advantageous when optimizing ligands for targets with large, flexible binding sites such as kinases, GPCRs, or viral proteases, where induced-fit binding is critical for potency and selectivity [2].

Intellectual Property-Driven Hit-to-Lead Chemistry Within Protected Chemical Space

Procurement of this compound enables exploration of patent-protected chemical space as defined by US-9187437-B2 and related filings. For biotech and pharmaceutical companies, this provides a competitive edge in building proprietary compound collections that overlap with granted patent estates, facilitating freedom-to-operate assessments and strategic lead positioning [3].

Antimicrobial and Antiviral Probe Development Leveraging the 1,2,4-Oxadiazole Pharmacophore

The 1,2,4-oxadiazole scaffold is a privileged structure in anti-infective research. N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline serves as a versatile synthetic intermediate for generating focused libraries targeting bacterial and viral pathogens, including SARS-CoV-2 PLpro, where related oxadiazole anilines have shown dual inhibitory activity [4].

Technical Documentation Hub

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